molecular formula C15H18O3 B1373907 Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate CAS No. 701232-66-8

Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate

Cat. No. B1373907
CAS RN: 701232-66-8
M. Wt: 246.3 g/mol
InChI Key: JJGBMDHQWXLWSN-UHFFFAOYSA-N
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Description

“Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate” is a chemical compound with the molecular formula C15H18O3 . It is a specialty synthesis reagent .


Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, trimethyl phosphonoacetate reacts with sodium hydride in tetrahydrofuran at 12 - 20℃ for 1 hour . In the second stage, 4-(4-hydroxyphenyl)cyclohexan-1-one reacts with N,N,N’,N’-tetramethylguanidine in tetrahydrofuran at 8 - 20℃ for 17 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H18O3 . This indicates that the compound consists of 15 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Imaging Applications

Synthesis of New Cyclofenil Derivatives for PET Imaging Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate and its derivatives have been synthesized for potential PET imaging applications, specifically targeting breast cancer estrogen receptors. Notable derivatives include [(11)C]methyl-2-{4-[bis(4-hydroxyphenyl)methylene]cyclohexyl}acetate among others. These derivatives offer promising avenues in medical imaging, especially in the context of diagnosing and understanding breast cancer at a molecular level (Gao et al., 2008).

Crystallographic Insights

Structural Characterization of Related Compounds Desvenlafaxinium chloranilate ethyl acetate solvate and methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate have been structurally characterized, providing valuable insights into the conformational dynamics and intermolecular interactions of these cyclohexyl and phenyl-based compounds. These studies lay the groundwork for understanding the structural subtleties of this compound and its analogs (Kaur et al., 2013), (Lee et al., 2017).

Biochemical Applications

Ionic Liquid Catalysis and Antioxidant Studies The compound’s framework has been employed in various biochemical applications, including Bronsted acidic ionic liquid catalysis for synthesizing imidazole derivatives and studying antioxidant properties and xanthine oxidase inhibitory activities of metal complexes derived from a similar structural motif. These applications underline the compound’s potential in facilitating diverse chemical reactions and in pharmacological contexts (Hilal & Hanoon, 2019), (Ikram et al., 2015).

Antimicrobial and Anti-inflammatory Properties

Exploration as Antimicrobial and Anti-inflammatory Agents Studies have explored the antimicrobial and anti-inflammatory potential of derivatives structurally related to this compound. This indicates the compound's relevance in developing new therapeutic agents, addressing the growing concern of antimicrobial resistance (Virmani & Hussain, 2014).

Safety and Hazards

“Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate” may cause serious eye irritation, respiratory irritation, and skin irritation .

properties

IUPAC Name

methyl 2-[4-(4-hydroxyphenyl)cyclohexylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-10,12,16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGBMDHQWXLWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60% suspension mixed with NaH mineral oil (7.6 g, 0.19 mol) was added to trimethyl phosphonoacetate (22.8 mL, 0.15 mol) solution dissolved in anhydrous tetrahydrofuran (655 mL) under 0° C. nitrogen gas. 4-(4-hydroxyphenyl)cyclohexanone (25 g, 0.13 mol) solution dissolved in tetrahydrofuran (525 mL) was slowly added thereto at 25° C. Then, the reaction mixture was stirred at room temperature for 5 hours, cooled with water, and extracted with ethyl acetate. The mixed organic phase was washed with brine and dried with Na2SO4. The solvent was reduced under reduced pressure to obtain [4-(4-hydroxyphenyl)cyclohexylidene]acetic acid methyl ester as a white solid (31.3 g, 97%).
[Compound]
Name
suspension
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
oil
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
22.8 mL
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reactant
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25 g
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reactant
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525 mL
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solvent
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0 (± 1) mol
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655 mL
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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